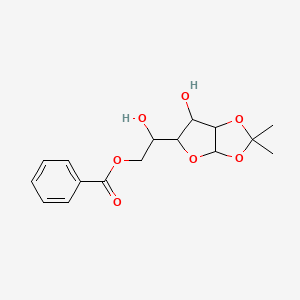
6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose is a chemical compound with the molecular formula C16H20O7 and a molecular weight of 324.331 It is a derivative of hexofuranose, a type of sugar molecule, and features benzoyl and isopropylidene protective groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose typically involves the protection of hydroxyl groups in hexofuranose followed by benzoylation. The reaction conditions often include the use of benzoyl chloride and a base such as pyridine to facilitate the benzoylation process . The isopropylidene group is introduced using acetone and an acid catalyst, such as p-toluenesulfonic acid, to form the acetal protective group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can replace the benzoyl or isopropylidene groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new esters or ethers .
Scientific Research Applications
6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose has several applications in scientific research:
Biology: The compound can be used to study the interactions of sugars with proteins and other biomolecules.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose involves its interactions with various molecular targets. The benzoyl and isopropylidene groups can protect specific hydroxyl groups, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in synthetic chemistry and the development of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-O-benzoyl-2,3-O-(1-methylethylidene)hexopyranoside: Similar in structure but differs in the position of the protective groups.
α-D-Glucofuranose, 1,2-O-(1-methylethylidene): Another hexofuranose derivative with different protective groups.
Uniqueness
6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose is unique due to its specific combination of benzoyl and isopropylidene protective groups, which confer distinct reactivity and stability properties. This makes it particularly useful in selective synthetic applications and research studies .
Properties
CAS No. |
3254-32-8 |
|---|---|
Molecular Formula |
C16H20O7 |
Molecular Weight |
324.32 g/mol |
IUPAC Name |
[2-hydroxy-2-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] benzoate |
InChI |
InChI=1S/C16H20O7/c1-16(2)22-13-11(18)12(21-15(13)23-16)10(17)8-20-14(19)9-6-4-3-5-7-9/h3-7,10-13,15,17-18H,8H2,1-2H3 |
InChI Key |
YZTNJMSUDMOQJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(COC(=O)C3=CC=CC=C3)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















